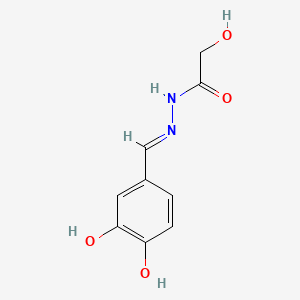

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound “(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is a versatile material used in scientific research. Its unique structure and properties make it valuable for applications in various fields, including drug discovery, catalysis, and materials science1.

Molecular Structure Analysis

The molecular structure of “(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is unique and contributes to its versatile applications in scientific research1. However, detailed structural analysis information is not available.

Chemical Reactions Analysis

Specific information on the chemical reactions involving “(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is not available.

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” contribute to its applications in various fields1. However, detailed property analysis information is not available.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Transformations

Research highlights the diverse synthetic applications and chemical transformations of carbazole derivatives. For instance, Martin and Prasad (2007) discussed the reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with hydroxylamine hydrochloride, leading to various products including 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles, showcasing the versatility of carbazole compounds in organic synthesis Martin & Prasad, 2007.

Photophysical Studies

Ghosh et al. (2013) synthesized two new fluorophores from derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one, demonstrating their sensitivity to solvent polarity and hydrogen bonding. This study provides insights into the solution phase photophysics of carbazole derivatives, highlighting their potential in photophysical applications Ghosh et al., 2013.

Biomedical and Antimicrobial Applications

Research into the biological activities of carbazole derivatives has shown potential antimicrobial properties. A study by Gu and Wang (2010) on the synthesis of novel 1H-dibenzo[a,c]carbazole derivatives from dehydroabietic acid revealed pronounced antibacterial activities against several bacteria strains, suggesting the potential use of carbazole derivatives in developing new antimicrobial agents Gu & Wang, 2010.

Photoinitiators for Polymerization

Research by Zhao et al. (2011) on the synthesis of 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate, a carbazole photoinitiator, shows the utility of carbazole derivatives in polymer science, particularly in photopolymerization processes. This highlights another dimension of carbazole applications, emphasizing its importance in material science Zhao et al., 2011.

Safety And Hazards

Specific safety and hazard information for “(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is not available.

Orientations Futures

The future directions of research and applications involving “(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” are not specified in the available resources.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.

Propriétés

IUPAC Name |

(NZ)-N-(6-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-8-5-6-11-10(7-8)9-3-2-4-12(15-16)13(9)14-11/h5-7,14,16H,2-4H2,1H3/b15-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODQVCCADXQRDY-QINSGFPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCCC3=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC\3=C2CCC/C3=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

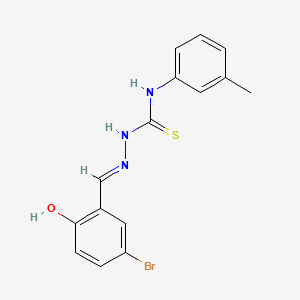

![3-({2-hydroxy-3-nitrobenzylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B604692.png)

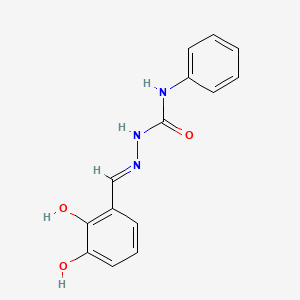

![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B604698.png)

![1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone](/img/structure/B604699.png)

![N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide](/img/structure/B604702.png)

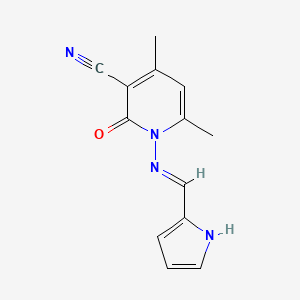

![2-{[(2-Hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B604704.png)

![2-[2-(2-Hydroxy-5-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B604710.png)

![2-[2-(3,4-Dimethylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B604711.png)

![3-bromo-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B604717.png)